molecular formula C13H19N3O B13243815 8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one

8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one

Cat. No.: B13243815
M. Wt: 233.31 g/mol
InChI Key: BVLLKTCCOOBOSV-UHFFFAOYSA-N
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Description

8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a pyrazole ring fused to a spirocyclic azaspirooctane core. The compound’s molecular formula is C13H19N3O, and it has a molecular weight of 233.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Spirocyclization: The pyrazole derivative is then subjected to a spirocyclization reaction with a suitable azaspirooctane precursor. This step often requires the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .

Chemical Reactions Analysis

Types of Reactions

8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one: Unique due to its spirocyclic structure and pyrazole ring.

    2,6-Diazaspiro[3.4]octane: Similar spirocyclic core but lacks the pyrazole ring.

    1,3,4-Thiadiazole Derivatives: Similar biological activities but different core structure

Uniqueness

This compound is unique due to its combination of a spirocyclic core and a pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

8-(2-propan-2-ylpyrazol-3-yl)-6-azaspiro[3.4]octan-5-one

InChI

InChI=1S/C13H19N3O/c1-9(2)16-11(4-7-15-16)10-8-14-12(17)13(10)5-3-6-13/h4,7,9-10H,3,5-6,8H2,1-2H3,(H,14,17)

InChI Key

BVLLKTCCOOBOSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)C2CNC(=O)C23CCC3

Origin of Product

United States

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